Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate

Descripción general

Descripción

“Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O3 . It is a solid substance .

Molecular Structure Analysis

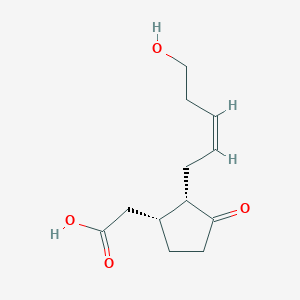

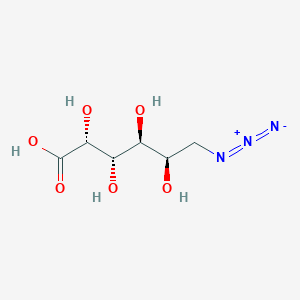

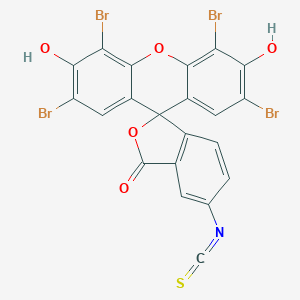

The molecular structure of “Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted with a methyl group, a methoxy group, a chloro group, and a carboxylate group .Physical And Chemical Properties Analysis

“Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate” is a solid substance . It has a molecular weight of 202.6 . The compound should be stored at 4°C in a sealed container, away from moisture .Aplicaciones Científicas De Investigación

Pharmacological Applications

The diazine alkaloid scaffold, which includes pyrimidine, is a central building block for a wide range of pharmacological applications . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Use in Cancer Treatment

Pyrimidine-based drugs such as imatinib, Dasatinib, and nilotinib are well-established treatments for leukemia . They also show promise in the treatment of breast cancer and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Applications

Pyrimidine derivatives have been reported to exhibit antimicrobial and antifungal properties .

Cardiovascular Applications

Pyrimidine derivatives have been used as cardiovascular agents and antihypertensives .

Use in Diabetes Treatment

Pyrimidine derivatives have been used as DPP-IV inhibitors, showing potential in the treatment of diabetes .

Use in Synthesis of Other Compounds

“Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate” may be used to synthesize other compounds, such as 2-(2′,4′-difluorophenyl)-4-methoxypyridine and (2-chloro-4-methoxypyridin-3-yl)bis-[2-(methylsulfanyl)pyrimidin-4-yl]methanol .

Use in Research

This compound is used in research and development, and it is available for purchase from several chemical supply companies .

Safety and Hazards

“Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate” is classified as harmful and it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFFZLIOVNLYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310207 | |

| Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |

CAS RN |

127861-30-7 | |

| Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)

![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)